2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine
CAS No.: 1105192-35-5
Cat. No.: VC4356078
Molecular Formula: C17H15N3OS
Molecular Weight: 309.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105192-35-5 |
|---|---|
| Molecular Formula | C17H15N3OS |
| Molecular Weight | 309.39 |
| IUPAC Name | 2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine |
| Standard InChI | InChI=1S/C17H15N3OS/c18-17-15-10-22-11-16(15)19-20(17)12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-9H,10-11,18H2 |
| Standard InChI Key | VFIVKNOIKFWIIX-UHFFFAOYSA-N |
| SMILES | C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)N |
Introduction
2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine is a complex organic compound with significant interest in medicinal chemistry due to its unique structural features. This compound combines a thieno[3,4-c]pyrazole core with a phenoxyphenyl moiety, which contributes to its potential biological activities. The molecular formula of this compound is C17H15N3OS, and its molecular weight is approximately 309.4 g/mol .
Synthesis
The synthesis of 2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not detailed in the available literature, similar compounds often utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form complex molecular frameworks efficiently.
Research Findings and Future Directions
Research on compounds with thieno[3,4-c]pyrazole cores often focuses on their potential as inhibitors of ion channels, such as the hERG channel, which plays a crucial role in cardiac function. Future studies could explore the specific interactions of 2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine with biological targets to elucidate its therapeutic potential.
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